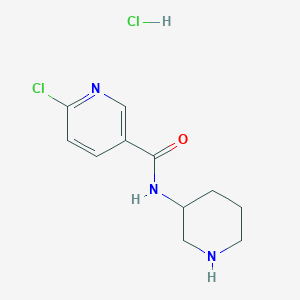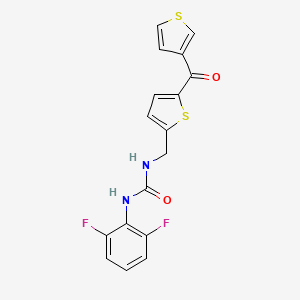![molecular formula C10H12ClNOS B2608953 N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide CAS No. 2411277-10-4](/img/structure/B2608953.png)
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It has been extensively studied for its potential use in scientific research due to its ability to selectively activate the adenosine A1 receptor.
Mecanismo De Acción
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine A1 receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase, the activation of potassium channels, and the inhibition of calcium channels. These effects ultimately lead to a reduction in cellular excitability and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has a variety of biochemical and physiological effects, including the reduction of heart rate and blood pressure, the inhibition of platelet aggregation, and the reduction of neuronal excitability. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is its high selectivity for the adenosine A1 receptor, which allows for more precise targeting of this receptor in scientific research. However, one of the limitations of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is its short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for the study of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide. One area of research could be the development of more potent and selective adenosine A1 receptor agonists. Another area of research could be the investigation of the potential therapeutic uses of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide in the treatment of various diseases, such as Parkinson's disease, hypertension, and cardiac ischemia. Additionally, further research could be conducted to better understand the mechanisms underlying the neuroprotective effects of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide.
Métodos De Síntesis
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-chlorothiophene with propargylamine followed by the reaction with acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects, as well as potential therapeutic uses in the treatment of cardiac ischemia, arrhythmias, and hypertension. N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function and reduce the severity of symptoms in animal models.
Propiedades
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-3-7(12-10(13)4-2)8-5-6-9(11)14-8/h4-7H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXRXUKPHFXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)
![2-Chloro-N-[(1-methylsulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)
![4-(4-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608875.png)
![N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2608877.png)



![2-Amino-6-(4-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608885.png)
![N-(2-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2608886.png)


![Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608889.png)